Tert-butyl (2-carbamothioylphenyl)carbamate
Description
Tert-butyl (2-carbamothioylphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carbamothioyl substituent on the phenyl ring. Carbamates of this class are widely used in medicinal chemistry as intermediates for drug development, leveraging the Boc group’s stability under diverse reaction conditions .
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
tert-butyl N-(2-carbamothioylphenyl)carbamate |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-7-5-4-6-8(9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15) |
InChI Key |
PPJWNHIMUZKICM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-carbamothioylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-isothiocyanatophenyl derivatives. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic attack on the isothiocyanate group. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-carbamothioylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile, and bases such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Compounds with substituted tert-butyl groups.
Scientific Research Applications
Tert-butyl (2-carbamothioylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-carbamothioylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamothioyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Table 1: Comparative Data for Tert-butyl Carbamate Derivatives
Substituent Effects:
- Electron-Withdrawing Groups (Nitro, Bromo) : Enhance electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling in ).
- Electron-Donating Groups (Amino, Methoxy): Improve solubility and stability, as seen in antitumor precursors .
- Heterocyclic Moieties (Thiophene, Benzodioxole) : Modulate biological activity and binding affinity in drug candidates .
Limitations and Challenges
Biological Activity
Tert-butyl (2-carbamothioylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula: C12H16N2O2S
- Molecular Weight: 252.34 g/mol
The compound features a tert-butyl group, a phenyl ring substituted with a carbamothioyl group, and a carbamate functional group, which are known to influence its biological activity.
1. Anti-inflammatory Activity
Research has shown that derivatives of carbamate compounds exhibit promising anti-inflammatory effects. A study synthesized various tert-butyl substituted phenylcarbamates and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives achieved inhibition rates between 39% to 54% compared to the standard drug indomethacin within 9 to 12 hours post-administration .
Table 1: Inhibition Rates of Selected Compounds
| Compound | Inhibition Rate (%) |
|---|---|
| Indomethacin | 100 |
| Compound 4a | 54.239 |
| Compound 4i | 45.678 |
| Compound 4j | 39.021 |
The mechanism of action is believed to involve selective inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory response by producing prostaglandins .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Various studies have reported that amide derivatives possess broad-spectrum antimicrobial activities, including antibacterial and antifungal effects. The presence of the carbamate moiety enhances the interaction with microbial targets, leading to effective inhibition of growth in several pathogenic strains .
Case Study: Antimicrobial Efficacy
A study tested the efficacy of several carbamate derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
3. Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. The compound exhibited cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent activity at low concentrations.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 15.0 |
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
